molecular formula C8H12O5 B12859023 (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one CAS No. 56543-11-4

(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one

Cat. No.: B12859023
CAS No.: 56543-11-4
M. Wt: 188.18 g/mol
InChI Key: URMSJXJHPVBPOJ-SRQIZXRXSA-N
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Description

(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one is a complex organic compound with a unique structure It is characterized by a furodioxin ring system, which is a fused ring structure containing both furan and dioxin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

(4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furodioxin ring system play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    (4aR,7S,7aS)-4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: This compound has a similar fused ring structure but differs in the specific arrangement of atoms and functional groups.

    (4R,7R,7aS)-7-hydroxy-4-(hydroxymethyl)-2-phenyldihydro-4H-furo[3,2-d][1,3]dioxin-6(4aH)-one: This compound has a similar furodioxin ring system but includes additional functional groups.

Uniqueness

The uniqueness of (4AR,7S,7aR)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

56543-11-4

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

(4aR,7S,7aR)-7-hydroxy-2,2-dimethyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one

InChI

InChI=1S/C8H12O5/c1-8(2)11-3-4-6(13-8)5(9)7(10)12-4/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1

InChI Key

URMSJXJHPVBPOJ-SRQIZXRXSA-N

Isomeric SMILES

CC1(OC[C@@H]2[C@H](O1)[C@@H](C(=O)O2)O)C

Canonical SMILES

CC1(OCC2C(O1)C(C(=O)O2)O)C

Origin of Product

United States

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